Etodroxizine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

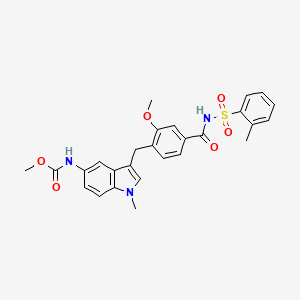

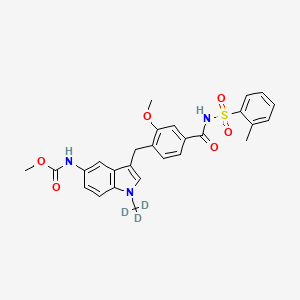

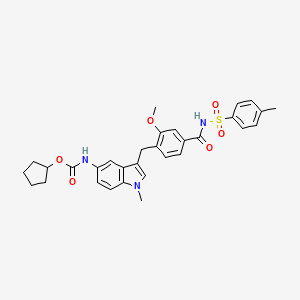

Etodroxizine-d8 is a deuterium labelled form of Etodroxizine . Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine group which is used as a sedative/hypnotic drug in Europe and South Africa .

Molecular Structure Analysis

The molecular formula of Etodroxizine-d8 is C23H23D8ClN2O3 . The molecular weight is 427.01 . The structure of Etodroxizine, the non-deuterated form, can be found on various chemical databases .Physical And Chemical Properties Analysis

The molecular weight of Etodroxizine-d8 is 427.01 . The molecular formula is C23H23D8ClN2O3 . For the non-deuterated form, Etodroxizine, the molecular weight is 418.957 and the molecular formula is C23H31ClN2O3 .Scientific Research Applications

Proteomics Research

Etodroxizine-d8 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and Etodroxizine-d8 serves as a valuable tool in this research.

Sedative Applications

Etodroxizine, the parent compound of Etodroxizine-d8, is a first-generation antihistamine used as a sedative . It’s likely that Etodroxizine-d8 shares these properties and could be used in research related to sedative drugs and their effects.

Hypnotic Applications

Etodroxizine is also used as a hypnotic drug . Hypnotics are substances that induce sleep, and Etodroxizine-d8 could be used in research studying these types of substances and their effects on the body.

Pharmacopeial Research

Etodroxizine, and by extension Etodroxizine-d8, has been used in pharmacopeial research . This involves the creation of standards for pharmaceutical products and practices, ensuring their safety and effectiveness.

Non-Pharmacopeial Research

In addition to its use in pharmacopeial research, Etodroxizine-d8 may also be used in non-pharmacopeial research . This could involve a wide range of studies outside the scope of traditional pharmaceutical research.

Stable Isotopes Research

Etodroxizine-d8, as a deuterated compound, can be used in stable isotopes research . Stable isotopes have a variety of applications in biological and chemical research, including tracing the pathways of metabolic processes.

European Medical Research

Etodroxizine, the parent compound of Etodroxizine-d8, is used as a sedative and hypnotic drug in Europe . Therefore, Etodroxizine-d8 could be used in European medical research related to these applications.

South African Medical Research

Similarly, Etodroxizine is also used in South Africa . This suggests that Etodroxizine-d8 could be used in South African medical research, particularly in studies related to sedative and hypnotic drugs.

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Etodroxizine-d8 can be achieved through a multi-step reaction pathway involving the incorporation of deuterium atoms at specific positions in the Etodroxizine molecule.", "Starting Materials": ["Etodroxizine", "Deuterated reagents"], "Reaction": [ "Step 1: Protection of the hydroxyl group in Etodroxizine using a suitable protecting group such as TMS chloride in the presence of a base like pyridine.", "Step 2: Deuteration of the aromatic ring in the protected Etodroxizine using a deuterated reagent like deuterated lithium aluminum deuteride (LiAlD4) or deuterated palladium on carbon (Pd/C-D) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).", "Step 3: Removal of the protecting group using an acid like hydrochloric acid (HCl) in the presence of a solvent like methanol or ethanol.", "Step 4: Deuteration of the remaining hydroxyl group using a deuterated reagent like deuterated sulfuric acid (H2SO4-D2O) or deuterated hydrochloric acid (DCl) in a suitable solvent like acetonitrile or dichloromethane.", "Step 5: Purification of the final product using techniques like column chromatography or recrystallization." ] } | |

CAS RN |

1794941-58-4 |

Product Name |

Etodroxizine-d8 |

Molecular Formula |

C23H31ClN2O3 |

Molecular Weight |

427.011 |

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |

InChI Key |

VUFOCTSXHUWGPW-BGKXKQMNSA-N |

SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

synonyms |

2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)